Sodium butyrate-2,4-13C2 is a stable isotope-labeled derivative of sodium butyrate, a short-chain fatty acid with the chemical formula C4H7NaO2. This compound features two carbon atoms labeled with the stable isotope carbon-13, which allows for enhanced tracking in metabolic studies using techniques such as nuclear magnetic resonance spectroscopy. Sodium butyrate itself is known for its role as a histone deacetylase inhibitor and is involved in various biological processes, including cell differentiation and apoptosis.
The incorporation of carbon-13 allows for tracking these reactions through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, providing insights into metabolic pathways.
Sodium butyrate is recognized for its significant biological activities, including:
Studies utilizing sodium butyrate-2,4-13C2 have demonstrated its rapid incorporation into metabolic pathways, particularly within the tricarboxylic acid cycle, highlighting its utility in understanding metabolic dynamics .
The synthesis of sodium butyrate-2,4-13C2 typically involves the following steps:
Sodium butyrate-2,4-13C2 has several important applications:
Research has shown that sodium butyrate interacts with various cellular pathways:
The incorporation of sodium butyrate into metabolic pathways has been extensively studied using stable isotope labeling techniques, revealing insights into its rapid effects on cellular metabolism.
Several compounds share structural similarities with sodium butyrate-2,4-13C2. Here are some notable examples:
Compound Name | Structural Formula | Unique Features |
---|---|---|
Sodium Butyrate | C4H7NaO2 | Non-labeled version; widely used as a supplement |
Sodium Acetate | C2H3NaO2 | Shorter chain fatty acid; used in biochemistry |
Sodium Propionate | C3H5NaO2 | Intermediate fatty acid; involved in energy metabolism |
Sodium DL-3-Hydroxybutyrate | C4H8NaO3 | Hydroxy derivative; involved in ketone metabolism |
Sodium Butyric Acid | C4H8O2 | Unlabeled version; common fatty acid |
Sodium butyrate-2,4-13C2's uniqueness lies in its stable isotope labeling, which facilitates advanced metabolic tracing studies that are not possible with non-labeled compounds. This characteristic enables researchers to gain deeper insights into metabolic fluxes and the role of short-chain fatty acids in health and disease contexts.
Irritant